molecular formula C8H8N2O B2867033 3-(Methoxymethyl)picolinonitrile CAS No. 863548-34-9

3-(Methoxymethyl)picolinonitrile

Cat. No. B2867033
CAS RN: 863548-34-9
M. Wt: 148.165
InChI Key: HAXFMSSGTSVBSO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 .


Molecular Structure Analysis

The molecular structure of 3-(Methoxymethyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Trisubstituted Pyridines

3-(Methoxymethyl)picolinonitrile: serves as a valuable synthetic intermediate for the construction of 2,3,4-trisubstituted pyridines . These pyridines are commonly found in biologically active molecules, which include various pharmaceutical agents such as nerve-agent antidotes, anti-inflammatory drugs, antifungal compounds, and anti-influenza medications .

Formation of Diverse Functional Groups

The cyano group in 3-(Methoxymethyl)picolinonitrile offers opportunities to construct a variety of functional groups in a single step. This includes the formation of amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, which are pivotal in the development of complex organic molecules .

The presence of the 3-hydroxy group in the molecule allows for the introduction of various acyl and alkyl groups in a single step. This feature is particularly useful for modifying the molecule to enhance its reactivity or to tailor it for specific applications .

Gold(I)-Catalyzed Cyclization

A unique synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method provides a mild and efficient route to synthesize 3-hydroxy-4-substituted picolinonitriles , demonstrating the versatility of 3-(Methoxymethyl)picolinonitrile in complex chemical transformations .

NMR Spectroscopy Analysis

3-(Methoxymethyl)picolinonitrile: and its derivatives can be analyzed using NMR spectroscopy to determine their structure and purity. This is crucial in confirming the success of synthetic reactions and ensuring the quality of the synthesized compounds .

Building Blocks for Screening Compounds

This compound is also used as a building block for the identification and procurement of screening compounds in scientific research. It is part of a comprehensive solution offered by chemical suppliers for researchers to find readily available compounds for their experimental needs .

properties

IUPAC Name

3-(methoxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXFMSSGTSVBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)picolinonitrile

Synthesis routes and methods

Procedure details

A stirred solution of 3-bromomethylpyridine-2-carbonitrile (591 mg, 3.0 mmol) in MeOH (10 mL) at 0° C. was treated with NaOMe (324 mg, 6.0 mmol), warmed to room temperature, stirred for 2 h, concentrated in vacuo and partitioned between EtOAc (50 mL) and water (30 mL). The organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; hexane:EtOAc (9:1-4:1)] to give the title compound (297 mg, 67%) as a clear oil; NMR δH (400 MHz, CDCl3) 3.51 (3H, s), 4.68 (2H, s), 7.50-7.55 (1H, m), 7.92-7.96 (1H, m) and 8.63 (1H, dd, J 5.0, 1.5 Hz); Rf [isohexane:EtOAc (4:1)]=0.65.
Quantity
591 mg
Type
reactant
Reaction Step One
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67%

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